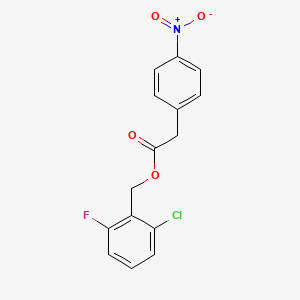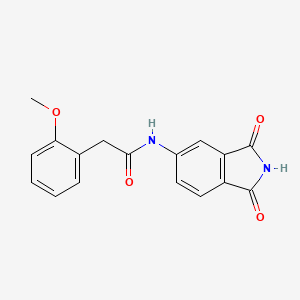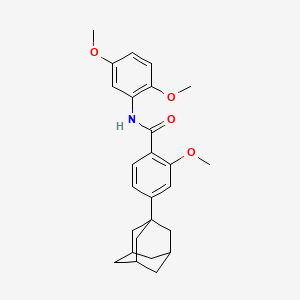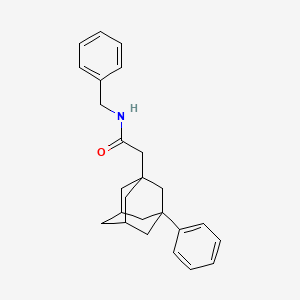![molecular formula C22H33ClN2O2 B4112822 5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride
Übersicht
Beschreibung
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride, commonly known as GNE-7915, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the protein known as Mcl-1, which is a member of the Bcl-2 family of proteins that regulate apoptosis (programmed cell death) in cells.
Wirkmechanismus
The mechanism of action of GNE-7915 involves the inhibition of the protein Mcl-1. Mcl-1 is a pro-survival protein that plays a critical role in preventing apoptosis in cancer cells. By inhibiting Mcl-1, GNE-7915 induces apoptosis in cancer cells, leading to their death. This mechanism of action is similar to that of other Bcl-2 family inhibitors, such as venetoclax.
Biochemical and Physiological Effects:
GNE-7915 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in preclinical models. In addition, GNE-7915 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents. These findings suggest that GNE-7915 may have potential as a therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of GNE-7915 is its potency and selectivity for Mcl-1. This makes it a valuable tool for studying the role of Mcl-1 in cancer cells. However, one limitation of GNE-7915 is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can make it challenging to administer in vivo, and can also affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the development of GNE-7915. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Clinical trials are currently underway to evaluate the safety and efficacy of GNE-7915 in patients with relapsed or refractory acute myeloid leukemia and multiple myeloma. Another direction is to explore the use of GNE-7915 as a tool for studying the role of Mcl-1 in cancer cells. This could lead to a better understanding of the mechanisms underlying cancer cell survival and resistance to therapy. Finally, there is potential for the development of new Mcl-1 inhibitors based on the structure of GNE-7915.
Wissenschaftliche Forschungsanwendungen
GNE-7915 has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. GNE-7915 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib and venetoclax. These findings suggest that GNE-7915 may have potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2.ClH/c1-24(2)7-6-23-21(25)19-11-18(4-5-20(19)26-3)22-12-15-8-16(13-22)10-17(9-15)14-22;/h4-5,11,15-17H,6-10,12-14H2,1-3H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNLVXEUCYUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112742.png)
![2-[(2-chlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4112748.png)
![4-benzyl-1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4112750.png)


![3-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4112778.png)



![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)